molecular formula C13H21NO B6613300 2-Propenamide, N-(1,7,7-trimethylbicyclo[2.2.1]hept-2-yl)- CAS No. 121204-89-5

2-Propenamide, N-(1,7,7-trimethylbicyclo[2.2.1]hept-2-yl)-

Cat. No.: B6613300
CAS No.: 121204-89-5
M. Wt: 207.31 g/mol
InChI Key: YBIUHEWITUKHPU-UHFFFAOYSA-N
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Description

2-Propenamide, N-(1,7,7-trimethylbicyclo[2.2.1]hept-2-yl)- is a compound characterized by its unique bicyclic structure. This compound is notable for its applications in various fields, including chemistry, biology, medicine, and industry. Its structure includes a bicyclo[2.2.1]heptane ring system, which imparts specific chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Propenamide, N-(1,7,7-trimethylbicyclo[2.2.1]hept-2-yl)- typically involves the reaction of camphor derivatives with acrylamide. One common method is the Einhorn variation of the Schotten–Baumann method, where camphor hydrazide is condensed with valproic acid chloride . This reaction is carried out under controlled conditions to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for efficiency and cost-effectiveness. The use of catalysts and advanced purification techniques ensures the production of high-quality 2-Propenamide, N-(1,7,7-trimethylbicyclo[2.2.1]hept-2-yl)- suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

2-Propenamide, N-(1,7,7-trimethylbicyclo[2.2.1]hept-2-yl)- undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.

    Reduction: The compound can be reduced using agents such as lithium aluminum hydride.

    Substitution: Various nucleophiles can replace specific atoms or groups in the compound, facilitated by reagents like sodium hydroxide.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium hydroxide). Reaction conditions such as temperature, pressure, and solvent choice are optimized based on the desired reaction and product.

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

2-Propenamide, N-(1,7,7-trimethylbicyclo[2.2.1]hept-2-yl)- has a wide range of scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research explores its use in drug development, particularly for its anticonvulsant activity.

    Industry: It is utilized in the production of polymers, adhesives, and coatings due to its unique chemical properties.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Propenamide, N-(1,7,7-trimethylbicyclo[2.2.1]hept-2-yl)- is unique due to its amide functional group, which imparts specific reactivity and biological activity. Compared to similar compounds, it exhibits distinct properties that make it valuable in various applications, particularly in medicinal chemistry and materials science.

Properties

IUPAC Name

N-(1,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl)prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21NO/c1-5-11(15)14-10-8-9-6-7-13(10,4)12(9,2)3/h5,9-10H,1,6-8H2,2-4H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBIUHEWITUKHPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2CCC1(C(C2)NC(=O)C=C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40396919
Record name 2-Propenamide, N-(1,7,7-trimethylbicyclo[2.2.1]hept-2-yl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40396919
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>31.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26665491
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

121204-89-5
Record name 2-Propenamide, N-(1,7,7-trimethylbicyclo[2.2.1]hept-2-yl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40396919
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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